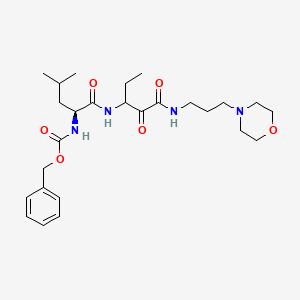
1,3-Bis-aminooxypropane
Vue d'ensemble
Description
1,3-Bis-aminooxy propane: is a small molecule containing two aminooxy groups. It is a PEG derivative and is often used in bioconjugation reactions. The aminooxy groups in 1,3-Bis-aminooxy propane can react with aldehydes to form oxime bonds, and with reductants, it forms hydroxylamine linkages . This compound is also utilized as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation .
Applications De Recherche Scientifique
1,3-Bis-aminooxy propane has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used for targeted protein degradation.
Biology: Employed in bioconjugation reactions to link biomolecules such as proteins and nucleic acids.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mécanisme D'action
Target of Action
1,3-Bis-aminooxy propane is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are designed to target specific proteins for degradation . The primary targets of 1,3-Bis-aminooxy propane, therefore, are the proteins that are intended to be degraded by the PROTACs .
Mode of Action
1,3-Bis-aminooxy propane acts as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The 1,3-Bis-aminooxy propane linker connects these two ligands, allowing the PROTAC to bring the target protein and the E3 ubiquitin ligase into proximity . This proximity enables the transfer of ubiquitin to the target protein, marking it for degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of 1,3-Bis-aminooxy propane is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By facilitating the ubiquitination of target proteins, 1,3-Bis-aminooxy propane (via PROTACs) directs these proteins towards this degradation pathway .
Pharmacokinetics
The adme properties of the resulting protacs would be influenced by the characteristics of the 1,3-bis-aminooxy propane linker, among other factors .
Result of Action
The primary result of the action of 1,3-Bis-aminooxy propane is the degradation of specific target proteins . By acting as a linker in PROTACs, it facilitates the ubiquitination and subsequent degradation of these proteins . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .
Action Environment
The action of 1,3-Bis-aminooxy propane is influenced by the intracellular environment . Factors such as the presence of the target protein and E3 ubiquitin ligase, the activity of the ubiquitin-proteasome system, and the stability of the PROTAC can all influence the efficacy of 1,3-Bis-aminooxy propane .
Analyse Biochimique
Biochemical Properties
1,3-Bis-aminooxy propane is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Mechanism
1,3-Bis-aminooxy propane, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins
Temporal Effects in Laboratory Settings
1,3-Bis-aminooxy propane is very reactive and sensitive . It cannot be stored for long term and immediate use (within 1 week) is highly recommended
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis-aminooxy propane can be synthesized through various chemical routes. One common method involves the reaction of 1,3-dibromopropane with hydroxylamine . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous medium. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of 1,3-Bis-aminooxy propane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis-aminooxy propane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: In the presence of reductants, it forms hydroxylamine linkages.
Substitution: The aminooxy groups can participate in nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used
Major Products:
Oxime derivatives: Formed through oxidation reactions.
Hydroxylamine linkages: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions
Comparaison Avec Des Composés Similaires
1,2-Bis-aminooxy ethane: Contains two aminooxy groups but with a shorter ethane backbone.
1,4-Bis-aminooxy butane: Contains two aminooxy groups with a longer butane backbone.
1,3-Diaminopropane: Contains two amino groups instead of aminooxy groups
Uniqueness: 1,3-Bis-aminooxy propane is unique due to its specific structure that allows it to form stable oxime and hydroxylamine linkages. This makes it particularly useful in bioconjugation and as a PROTAC linker. Its ability to react with aldehydes and ketones to form stable linkages is a key feature that distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
O-(3-aminooxypropyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2/c4-6-2-1-3-7-5/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEBNIUQBHSRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598133 | |
| Record name | O,O'-Propane-1,3-diyldihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98627-69-1 | |
| Record name | O,O'-Propane-1,3-diyldihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 1,3-Bis-aminooxy propane participates in, and what are the products?
A1: 1,3-Bis-aminooxy propane readily reacts with aldehydes to form bisoxime derivatives. For example, reacting it with 4-methyl-2-hydroxybenzaldehyde yields 1,3-Bis[(4-methylbenzylidene)aminooxy]propane [], while reacting it with 2′-hydroxyacetophenone produces 2,2′-[1,1′-(Propane-1,3-diyldioxydinitrilo)diethylidyne]diphenol []. These reactions highlight its use in synthesizing compounds with potential applications in coordination chemistry and materials science.
Q2: Can you provide an example of how 1,3-Bis-aminooxy propane is used in the synthesis of complex molecules?
A2: Absolutely. Researchers synthesized a series of stable mono- and di-radicals utilizing 1,3-Bis-aminooxy propane []. For instance, reacting it with a monoradical derived from chloro-3,5-dinitrobenzoic acid and 4-amino-TEMPO yielded a novel homo-diradical. These radicals exhibit interesting electrochemical properties and have potential applications as oxidizers in redox reactions.
Q3: How does the structure of 1,3-Bis-aminooxy propane influence the properties of the compounds it forms?
A3: The propane backbone in 1,3-Bis-aminooxy propane provides flexibility and allows for the formation of various conformational isomers in the resulting compounds. For instance, in 1,3-Bis[(4-methylbenzylidene)aminooxy]propane, the molecule adopts a V-shaped conformation due to the propane bridge []. The specific conformation adopted can significantly impact the compound's physical and chemical properties, including its ability to interact with other molecules and its potential applications.
Q4: Are there any studies on the crystal structures of compounds synthesized using 1,3-Bis-aminooxy propane?
A4: Yes, several studies have investigated the crystal structures of such compounds. For example, the crystal structure of 4,4'-dibromo-2,2'-((1,3-propylene)dioxybis(nitrilomethylidyne)) diphenol, synthesized using 1,3-Bis-aminooxy propane, reveals a trans configuration with intramolecular hydrogen bonds between hydroxyl groups and oxime nitrogens []. This information is crucial for understanding the compound's stability, reactivity, and potential applications.
Q5: What spectroscopic data is available for characterizing 1,3-Bis-aminooxy propane derivatives?
A5: Researchers frequently use ¹H-NMR and ¹³C-NMR spectroscopy to characterize 1,3-Bis-aminooxy propane derivatives []. For instance, these techniques were employed to confirm the structure of 1,3-bis(2,4,6-trinitrophenylaminooxy)propane and its 4-cyano-2,6-dinitrophenyl congener. Additionally, electronic spectra provide valuable insights into the compounds' electronic properties and their behavior in different solvents [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


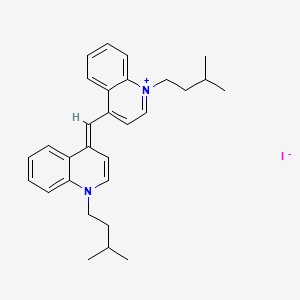
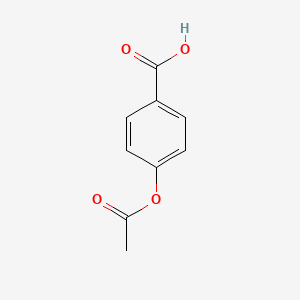
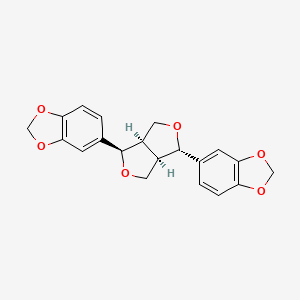
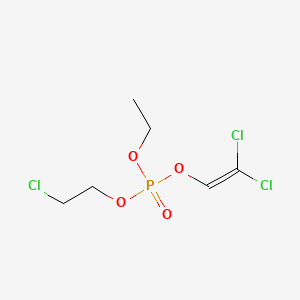
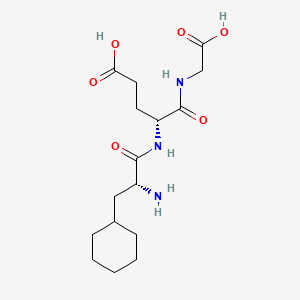
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)

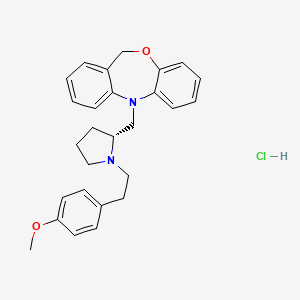
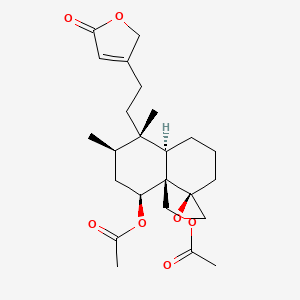
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
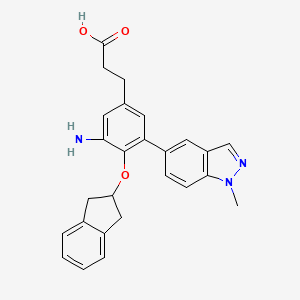
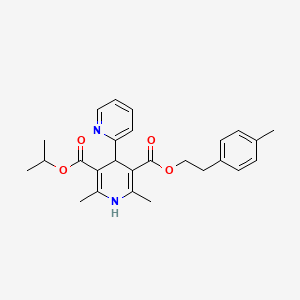
![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)
